molecular formula C18H19N5O2S B2372878 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide CAS No. 1986428-76-5

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide

Cat. No.: B2372878
CAS No.: 1986428-76-5
M. Wt: 369.44
InChI Key: XDOVWVREAKYJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide involves several steps. One common method includes the condensation of amidoximes with isatoic anhydrides in the presence of NaOH and DMSO . This reaction promotes the formation of 1,2,4-oxadiazoles, which are key intermediates in the synthesis of the target compound. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the pyrazinyl, oxadiazolyl, cyclohexyl, and thienyl groups in this compound contributes to its distinct properties and research applications.

Properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-15(11-13-5-4-10-26-13)22-18(6-2-1-3-7-18)17-21-16(23-25-17)14-12-19-8-9-20-14/h4-5,8-10,12H,1-3,6-7,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOVWVREAKYJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.